N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s IUPAC name is N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide .
- It belongs to the class of organic compounds known as benzothiadiazoles .
- The molecular formula is C₁₇H₁₅FN₄O₃S .
- It is a synthetic compound with potential pharmacological applications.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The compound contains a benzothiadiazole core, which is a fused ring system.
- The cyclopropyl group and the fluoropyridine moiety are attached to the benzothiadiazole scaffold.
- The carboxamide functional group is also present.
Chemical Reactions Analysis
- Without specific information, it’s challenging to discuss chemical reactions involving this compound. However, it likely participates in typical organic reactions such as substitution, addition, or cyclization.
Physical And Chemical Properties Analysis
- Melting Point , Boiling Point , Solubility , and other physical properties would require experimental data.
- Stability , pKa , and pH dependence are also relevant factors.
Applications De Recherche Scientifique
Development of Diagnostic and Therapeutic Agents
Research on the structure mentioned primarily focuses on developing diagnostic and therapeutic agents, particularly those targeting serotonin receptors and various bacterial infections. The compound's structural analogs have been explored for their potential applications in medical imaging, specifically positron emission tomography (PET) imaging, to assess dynamic changes in serotonin levels and receptor distribution. Such developments are crucial for diagnosing and understanding neuropsychiatric disorders.
In the realm of antibacterial agents, derivatives of the core structure have shown promising activity against a range of pathogens. The synthesis and evaluation of these derivatives have led to compounds with potent antibacterial properties, suggesting their potential use in treating infections resistant to conventional antibiotics. This includes the development of quinolone antibacterial agents and pyridonecarboxylic acids, indicating a broad spectrum of activity and potential for further biological study.
Anticancer Research
Another significant area of application is in anticancer research. Derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including breast cancer. The modifications of the compound's structure have led to the identification of derivatives with potent anticancer properties, offering new avenues for cancer therapy development. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have been evaluated for their potential as anticancer agents, showcasing the diverse therapeutic potentials of these compounds.
Synthesis and Characterization for Material Science
Additionally, the synthesis and characterization of these compounds are not limited to biomedical applications but also extend to material science. The ability to synthesize and structurally characterize these derivatives enables the exploration of their properties and applications in various fields, including the development of novel materials with potential utility in technology and pharmaceuticals.
- Development of fluorine-18-labeled 5-HT1A antagonists (Lang et al., 1999).
- Pyridonecarboxylic acids as antibacterial agents (Egawa et al., 1984).
- Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones (Deady et al., 2005).
- Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors (Penning et al., 2010).
Safety And Hazards
- Safety data, toxicity, and hazards are not readily available for this specific compound. Consult relevant literature or safety databases for detailed information.
Orientations Futures
- Investigate its potential as a pharmaceutical agent (e.g., anticancer, antimicrobial, or anti-inflammatory).
- Explore its bioactivity and target interactions .
- Conduct preclinical studies to assess efficacy and safety.
Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding of this compound. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-14-11-19-8-7-13(14)17(23)20-9-10-21-15-3-1-2-4-16(15)22(12-5-6-12)26(21,24)25/h1-4,7-8,11-12H,5-6,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWGWSFZROBJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.